3-(Cyclopropylmethyl)oxolane-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)oxolane-3-carbaldehyde typically involves the reaction of cyclopropylmethyl bromide with oxolane-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethyl)oxolane-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)oxolane-2-carbaldehyde
- 3-(Cyclopropylmethyl)oxolane-4-carbaldehyde
- 3-(Cyclopropylmethyl)oxane-3-carbaldehyde
Uniqueness
3-(Cyclopropylmethyl)oxolane-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties. This makes it particularly valuable for applications requiring precise control over chemical reactions and product formation .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-9(3-4-11-7-9)5-8-1-2-8/h6,8H,1-5,7H2 |
InChI Key |
UEVDQUDTCLJPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CCOC2)C=O |
Origin of Product |
United States |
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